N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]-3-phenylpropanamide
Description
N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]-3-phenylpropanamide is a pyrido[2,3-d]pyrimidinone derivative characterized by a bicyclic pyrido-pyrimidinone core substituted with a 2-methyl group at position 2 and a 3-phenylpropanamide side chain at position 3 via an ethyl linker. This structure combines a heterocyclic scaffold with a lipophilic aromatic substituent, a design feature common in bioactive molecules targeting enzymes or receptors.
Properties
Molecular Formula |
C19H20N4O2 |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)ethyl]-3-phenylpropanamide |
InChI |
InChI=1S/C19H20N4O2/c1-14-22-18-16(8-5-11-21-18)19(25)23(14)13-12-20-17(24)10-9-15-6-3-2-4-7-15/h2-8,11H,9-10,12-13H2,1H3,(H,20,24) |
InChI Key |
ZOAFUSSPEFTEAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC=N2)C(=O)N1CCNC(=O)CCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrido[2,3-d]pyrimidine derivatives typically involves the cyclization of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions . For N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]-3-phenylpropanamide, the synthetic route may involve the following steps:
Condensation: 5-acetyl-4-aminopyrimidine is condensed with an appropriate carboxylic anhydride or acid chloride.
Cyclization: The resulting intermediate undergoes cyclization under reflux with sodium methoxide in butanol.
Functionalization: The cyclized product is further functionalized to introduce the phenylpropanamide moiety.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]-3-phenylpropanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its antimicrobial and antiproliferative properties.
Medicine: Potential therapeutic agent for treating various diseases due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below compares the target compound with structurally related analogs from the evidence:
Key Observations:
- Substituent Effects: Electron-Withdrawing Groups: The nitro group in ’s compound may increase reactivity but reduce bioavailability due to polarity. Aromatic Substituents: The 3-phenylpropanamide in the target compound and the benzodioxole in Y044-5574 () enhance lipophilicity, favoring membrane permeability. Polar Side Chains: TASP0434299 () includes a morpholinopropoxy group, improving solubility for diagnostic applications.
Pharmacological and Functional Insights
- Diagnostic Applications: TASP0434299 () demonstrates the utility of pyrido-pyrimidinones in imaging, though the target compound’s lack of radiolabeling groups may limit this application .
- Anticancer Potential: Thieno-pyrimidinones () show in vitro activity, but pyrido-pyrimidinones require explicit testing to confirm similar effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
